8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the core triazolopyrazine structure.
Reaction Conditions: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine.
Purification: The reaction mixture is then cooled, and the pH is adjusted to 6.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Monitoring: Continuous monitoring of reaction conditions to maintain optimal temperature and pH levels.
Efficient Purification: Employing efficient purification techniques to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer treatment.
Biological Studies: The compound is used in biological studies to understand its effects on various cellular pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves:
Molecular Targets: The compound targets specific kinases involved in cellular signaling pathways.
Pathways Involved: It inhibits the activity of these kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: A related compound used as a pharmaceutical intermediate.
Pyrazolo[3,4-d]pyrimidine:
Uniqueness
8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern and its potential as a kinase inhibitor. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C13H13N5O2/c1-8-7-17-12(11(14)15-8)16-18(13(17)19)9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
JXUQLDZBZUFVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=N1)N |
Origin of Product |
United States |
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